Cas no 886038-03-5 (1,2-difluoro-3-iodo-5-methylbenzene)
1,2-difluoro-3-iodo-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,2-difluoro-3-iodo-5-methyl-
- 1,2-difluoro-3-iodo-5-methylbenzene
- WYGWIHPDDQYBDD-UHFFFAOYSA-N
- 3-iodo-4,5-difluorotoluene
- SCHEMBL2209559
- 3,4-Difluoro-5-iodotoluene
- 886038-03-5
-
- Inchi: 1S/C7H5F2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3
- InChI Key: WYGWIHPDDQYBDD-UHFFFAOYSA-N
- SMILES: C1(F)=CC(C)=CC(I)=C1F
Computed Properties
- Exact Mass: 253.94040Da
- Monoisotopic Mass: 253.94040Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
1,2-difluoro-3-iodo-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013091-250mg |
3,4-Difluoro-5-iodotoluene |
886038-03-5 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A010013091-500mg |
3,4-Difluoro-5-iodotoluene |
886038-03-5 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A010013091-1g |
3,4-Difluoro-5-iodotoluene |
886038-03-5 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Enamine | EN300-1698730-1g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1698730-5g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 5g |
$2802.0 | 2023-09-20 | ||
| Enamine | EN300-1698730-10g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 10g |
$3524.0 | 2023-09-20 | ||
| Ambeed | A988746-1g |
1,2-Difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 95% | 1g |
$731.0 | 2025-04-15 | |
| Enamine | EN300-1698730-1.0g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 1.0g |
$1068.0 | 2022-12-07 | ||
| Enamine | EN300-1698730-2.5g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 2.5g |
$2212.0 | 2023-09-20 | ||
| Enamine | EN300-1698730-5.0g |
1,2-difluoro-3-iodo-5-methylbenzene |
886038-03-5 | 5.0g |
$2802.0 | 2022-12-07 |
1,2-difluoro-3-iodo-5-methylbenzene Suppliers
1,2-difluoro-3-iodo-5-methylbenzene Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,2-difluoro-3-iodo-5-methylbenzene
Introduction to 1,2-Difluoro-3-Iodo-5-Methylbenzene (CAS No. 886038-03-5)
1,2-Difluoro-3-iodo-5-methylbenzene (CAS No. 886038-03-5) is a versatile organic compound with a unique combination of halogen substituents, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis.
The molecular structure of 1,2-difluoro-3-iodo-5-methylbenzene consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions, an iodine atom at the 3 position, and a methyl group at the 5 position. This specific arrangement of substituents imparts unique chemical properties to the molecule, such as enhanced reactivity and selectivity in various synthetic transformations.
In the field of pharmaceutical research, 1,2-difluoro-3-iodo-5-methylbenzene has been explored as a key intermediate in the synthesis of novel drugs. For instance, a recent study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors for specific enzymes involved in cancer pathways. The iodine substituent provides a convenient handle for further functionalization, enabling the introduction of additional pharmacophoric groups that can enhance the therapeutic efficacy and selectivity of the final drug candidates.
Beyond pharmaceutical applications, 1,2-difluoro-3-iodo-5-methylbenzene has also found utility in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have utilized this compound as a building block for constructing two-dimensional covalent organic frameworks (COFs). These COFs exhibit exceptional thermal stability and mechanical strength, making them promising candidates for applications in gas separation and catalysis.
The synthetic versatility of 1,2-difluoro-3-iodo-5-methylbenzene is further highlighted by its role in cross-coupling reactions. A study published in Organic Letters demonstrated that this compound can serve as an efficient coupling partner in Suzuki-Miyaura and Sonogashira reactions. These reactions are widely used in organic synthesis to form carbon-carbon bonds, and the presence of both fluorine and iodine substituents allows for a wide range of functional group transformations.
In addition to its synthetic applications, 1,2-difluoro-3-iodo-5-methylbenzene has been investigated for its potential as a ligand in coordination chemistry. A research team from the Max Planck Institute for Chemical Energy Conversion explored the coordination behavior of this compound with transition metals. The results showed that it can form stable complexes with metals such as palladium and platinum, which are useful catalysts in various industrial processes.
The environmental impact of chemicals is an important consideration in their development and application. Studies on the biodegradability and toxicity of 1,2-difluoro-3-iodo-5-methylbenzene have shown that it exhibits low toxicity and good biodegradability under controlled conditions. This makes it a more environmentally friendly option compared to some traditional halogenated compounds.
In conclusion, 1,2-difluoro-3-iodo-5-methylbenzene (CAS No. 886038-03-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure enables it to serve as a valuable intermediate in pharmaceutical synthesis, material science, and coordination chemistry. Ongoing research continues to uncover new applications and properties of this compound, solidifying its importance in modern chemical research.
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